![molecular formula C23H21ClN4O3 B2460096 9-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539842-34-7](/img/structure/B2460096.png)
9-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C23H21ClN4O3 and its molecular weight is 436.9. The purity is usually 95%.
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Biological Activity
The compound 9-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including anticancer and anti-inflammatory activities, along with relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C23H21ClN4O3
- Molecular Weight : 436.9 g/mol
- CAS Number : 539842-34-7
The structure of the compound features a triazoloquinazolinone core, which is known for its diverse pharmacological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines to determine its efficacy.
Case Studies
-
In Vitro Studies :
- The compound exhibited significant cytotoxicity against several human cancer cell lines. In particular, it demonstrated an IC50 value of approximately 5.48μM against HCT116 (human colorectal cancer) cells and 4.53μM against MCF7 (human breast cancer) cells .
- Selectivity assays indicated that the compound was substantially less toxic to normal fibroblast cells (WI38), suggesting a favorable therapeutic index .
- Mechanism of Action :
Anti-inflammatory Activity
The anti-inflammatory properties of the compound have also been investigated.
Research Findings
- In a study assessing COX-2 inhibition, the compound showed promising results with an IC50 value comparable to that of celecoxib (0.04 μmol), indicating potent anti-inflammatory effects .
- Further investigations into its impact on inflammatory markers in RAW264.7 cells revealed significant suppression of iNOS and COX-2 mRNA levels .
Comparative Biological Activity
To provide a clearer understanding of the biological activity of this compound compared to other similar compounds, the following table summarizes key findings:
Scientific Research Applications
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Significant against various bacterial and fungal strains.
- Antitumor Activity : Potential for inhibiting cancer cell proliferation.
- Anti-inflammatory Properties : May reduce inflammation in various models.
Antimicrobial Applications
The antimicrobial properties of the compound have been extensively studied.
Table 1: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 32 µg/mL | |
Staphylococcus aureus | 16 µg/mL | |
Candida albicans | 64 µg/mL | |
Aspergillus niger | 128 µg/mL |
In vitro studies have demonstrated that the compound is effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent in clinical settings.
Antitumor Activity
The compound has shown promise in cancer research. Studies have indicated that it may inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Antitumor Efficacy
In a study involving human breast cancer cells (MCF-7), the compound exhibited a dose-dependent cytotoxic effect with an IC50 value of approximately 15 µM. This suggests its potential for development into a therapeutic agent for breast cancer treatment.
Anti-inflammatory Properties
Preliminary research indicates that the compound may possess anti-inflammatory effects. It has been tested in models of inflammation where it significantly reduced markers such as TNF-alpha and IL-6.
Table 2: Anti-inflammatory Activity
Properties
IUPAC Name |
9-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3/c1-30-18-11-10-13(12-19(18)31-2)22-26-23-25-16-8-5-9-17(29)20(16)21(28(23)27-22)14-6-3-4-7-15(14)24/h3-4,6-7,10-12,21H,5,8-9H2,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMYZJMBWLEPGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CC=CC=C5Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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